2-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thioxo group, and a benzoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid typically involves multiple steps. One common method starts with the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the triazole ring. The final step involves the condensation of the triazole derivative with 2-formylbenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of 2-(((3-(2-Hydroxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid.
Reduction: Formation of 2-(((3-(2-Methoxyphenyl)-5-thiol-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes. The anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
- 2-(((4-(2-Methoxyphenyl)-1-piperazinyl)imino)methyl)benzoic acid
- 2-(((3-(2-Hydroxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid
Uniqueness
2-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid is unique due to its combination of a methoxyphenyl group, a thioxo group, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For instance, the presence of the methoxy group can enhance its solubility and bioavailability, while the thioxo group can contribute to its antimicrobial activity.
Properties
Molecular Formula |
C17H14N4O3S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[(E)-[3-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid |
InChI |
InChI=1S/C17H14N4O3S/c1-24-14-9-5-4-8-13(14)15-19-20-17(25)21(15)18-10-11-6-2-3-7-12(11)16(22)23/h2-10H,1H3,(H,20,25)(H,22,23)/b18-10+ |
InChI Key |
HGTGDYZXWQXNSK-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=CC=C3C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.